2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
Its structure comprises a fused bicyclic system (cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one) substituted with a phenyl group at position 3 and a 2-methylthiazole moiety linked via a thioether bridge at position 2. The synthesis involves alkylation of the core scaffold (compound 5 in ) with 2-(chloromethyl)-2-methylthiazole under reflux in acetone, followed by recrystallization .
Properties
IUPAC Name |
5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS3/c1-14-23-15(12-27-14)13-28-22-24-20-19(17-10-6-3-7-11-18(17)29-20)21(26)25(22)16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCDECAUIOPSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a thieno-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H22N2S2 |
| Molecular Weight | 342.52 g/mol |
| CAS Number | Not available |
| Density | Not specified |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno-pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. Specifically, derivatives containing thiazole and thieno groups have been reported to inhibit cell proliferation in human breast cancer (T47D) and colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Properties
Thiazole-containing compounds are known for their antimicrobial properties . Research indicates that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways .
Anti-inflammatory Effects
Compounds in this class have also demonstrated anti-inflammatory effects . The presence of thiazole and pyrimidine rings contributes to their ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate receptors that play a role in inflammation and immune responses.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Screening
A study screened a series of thieno-pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with a similar structural framework exhibited promising anticancer activity, particularly against breast and colon cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thieno-Pyrimidine A | T47D | 27.3 |
| Thieno-Pyrimidine B | HCT-116 | 6.2 |
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested for antimicrobial activity against standard bacterial strains. The results showed significant inhibition zones compared to control groups.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Thieno-Pyrimidine A | E. coli | 15 |
| Thieno-Pyrimidine B | S. aureus | 18 |
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiazole-containing substituent distinguishes it from pyrazole (Compound 24) or hydrazide (Compound 17) derivatives.
- Lower yields in hydrazide derivatives (e.g., Compound 17) suggest steric or electronic challenges in hydrazine reactions compared to alkylation or cyclocondensation methods .
SAR Insights :
- Electron-Withdrawing Groups : Amide or ester substituents (e.g., Compound 24) improve solubility and metabolic stability but may reduce membrane permeability .
- Aromatic Substituents : Phenyl groups at position 3 (common in all compounds) likely contribute to hydrophobic interactions with target proteins .
Physicochemical Properties
Comparative analysis of melting points and spectroscopic data reveals trends:
- Higher melting points in hydrazide derivatives (e.g., Compound 17: 240–242°C) suggest stronger intermolecular hydrogen bonding compared to thioethers (Compound 24: 204–206°C) .
- IR spectra confirm functional groups: Amide C=O stretches (~1687–1690 cm⁻¹) and thioether signals (~1512–1514 cm⁻¹) are consistent across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
